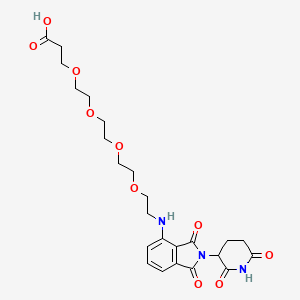![molecular formula C20H19ClN2O3S B2742013 1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-00-5](/img/structure/B2742013.png)
1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
The study of heterocyclic compounds, including pyrazines and tetrahydropyrrolo[1,2-a]pyrazines, is fundamental in organic chemistry for developing new materials and pharmaceuticals. The research on the synthesis and properties of these compounds, such as through the reaction of methyl (E)-2-phenyl-1-azirine-3-acrylates with hydrazines and amidines, highlights their potential in creating diverse molecular structures with various biological and chemical properties. This area explores the mechanisms and outcomes of reactions involving complex heterocycles, aiming to expand the toolkit available for chemical synthesis and modification (Kascheres et al., 1991).
Antimicrobial and Antibacterial Applications
The exploration of heterocyclic compounds extends to their potential use as antimicrobial and antibacterial agents. Studies focusing on the synthesis of novel heterocyclic compounds containing sulfonamido moieties and their evaluation for antibacterial activity indicate the relevance of such chemical structures in developing new drugs and treatments. By synthesizing and testing these compounds, researchers aim to identify new therapies for bacterial infections, addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents (Azab et al., 2013).
Photophysical Properties and Materials Science
The synthesis and study of pyrazine-based chromophores for their photophysical properties contribute to materials science, especially in fields such as organic electronics and photonics. By understanding the optical absorption and emission behaviors of these compounds, researchers can design materials with specific properties for use in organic light-emitting diodes (OLEDs), solar cells, and other photonic applications. This research highlights the intersection between organic chemistry and materials science, focusing on the development of functional materials with tailored optical properties (Hoffert et al., 2017).
Crystal Engineering and Structural Chemistry
Crystal engineering studies involving bisphenols and heteroaromatic amines, including pyrazines, underline the significance of molecular and supramolecular structuring in designing materials with desired properties. The formation of hydrogen-bonded adducts and the detailed analysis of their crystal structures provide insights into the principles of molecular assembly and the potential for creating novel materials with specific mechanical, optical, or chemical properties. This field merges the synthesis of organic compounds with crystallography to explore the possibilities of structured materials (Ferguson et al., 1999).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-17-8-10-18(11-9-17)27(24,25)23-14-13-22-12-2-3-19(22)20(23)15-4-6-16(21)7-5-15/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUAKFCPDLARSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)
![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)




![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2741948.png)


